N-(2-fluorophenyl)-2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
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Overview
Description
N-(2-fluorophenyl)-2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound characterized by its unique molecular structure. This compound features a fluorophenyl group attached to an acetamide moiety, which is further linked to a thieno[3,2-d]pyrimidinone ring system. The presence of fluorine atoms and sulfur-containing heterocycles makes it a molecule of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thieno[3,2-d]pyrimidinone core. One common approach is the cyclization of appropriate thiophene derivatives with amidine or urea derivatives under acidic or basic conditions. The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and safety. The use of catalysts and optimized reaction conditions can help achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thieno[3,2-d]pyrimidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed on the nitro group, if present, to form an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Using reducing agents such as iron or tin chloride in acidic conditions.
Substitution: Using nucleophiles like thiols or amines in the presence of a base.
Major Products Formed:
Sulfoxides and sulfones from oxidation reactions.
Amines from reduction reactions.
Various thioacetamide derivatives from substitution reactions.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: It can be used as a probe to study biological systems, especially in the context of enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development targeting various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and selectivity, while the thieno[3,2-d]pyrimidinone core can participate in hydrogen bonding and other interactions.
Molecular Targets and Pathways Involved:
Enzymes: Potential inhibition of specific enzymes involved in disease pathways.
Receptors: Binding to receptors that play a role in cellular signaling.
Comparison with Similar Compounds
N-(2-fluorophenyl)thiophene-2-carboxamide
N-(2-fluorophenyl)cyclopentanecarboxamide
N-(2-fluorophenyl)pentanamide
Uniqueness: N-(2-fluorophenyl)-2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide stands out due to its unique combination of fluorophenyl and thieno[3,2-d]pyrimidinone groups, which can offer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2S2/c1-19-14(21)13-11(6-7-22-13)18-15(19)23-8-12(20)17-10-5-3-2-4-9(10)16/h2-5H,6-8H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJCZPWRAITJLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(CCS2)N=C1SCC(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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